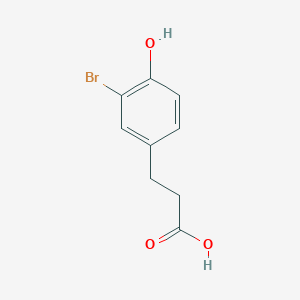

3-(3-Bromo-4-hydroxyphenyl)propanoic acid

CAS No.: 20146-10-5

Cat. No.: VC8087645

Molecular Formula: C9H9BrO3

Molecular Weight: 245.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20146-10-5 |

|---|---|

| Molecular Formula | C9H9BrO3 |

| Molecular Weight | 245.07 g/mol |

| IUPAC Name | 3-(3-bromo-4-hydroxyphenyl)propanoic acid |

| Standard InChI | InChI=1S/C9H9BrO3/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1,3,5,11H,2,4H2,(H,12,13) |

| Standard InChI Key | XNAOWXULVKRRJW-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1CCC(=O)O)Br)O |

| Canonical SMILES | C1=CC(=C(C=C1CCC(=O)O)Br)O |

Introduction

Chemical Structure and Properties

Molecular Characteristics

The molecular structure of 3-(3-bromo-4-hydroxyphenyl)propanoic acid consists of a three-carbon propanoic acid chain attached to a brominated and hydroxylated benzene ring. Key structural parameters include:

The compound’s moderate lipophilicity (LogP = 2.17) suggests balanced solubility in both aqueous and organic media, making it suitable for diverse reaction conditions . The hydroxyl group enhances hydrogen-bonding potential, while the bromine atom introduces steric and electronic effects that influence reactivity.

Stereochemical Considerations

Although 3-(3-bromo-4-hydroxyphenyl)propanoic acid itself lacks chiral centers, its amino-substituted derivatives, such as (3R)- and (3S)-3-amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid (CAS 1336093-49-2 and 1027335-63-2), exhibit stereoisomerism . These enantiomers are synthesized for targeted biological studies, particularly in neurotransmitter receptor modulation .

Synthesis and Manufacturing

Industrial Production

Applications in Research and Industry

Pharmaceutical Intermediates

The bromine and hydroxyl groups make this compound a versatile building block for drug discovery. For example:

-

Neurological Agents: Brominated phenylpropanoic acids are precursors to excitatory amino acids like ±2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid, which modulate glutamate receptors .

-

Anticancer Scaffolds: Bromine’s electron-withdrawing properties enhance binding to enzymatic targets in oncology research.

Material Science

The compound’s aromatic and carboxylic functionalities contribute to its use in polymer synthesis, where it acts as a cross-linking agent or monomer for specialty resins.

Future Directions and Research Gaps

-

Eco-Toxicological Studies: Assessing environmental impact during industrial-scale production.

-

Catalytic Optimization: Developing greener bromination methods to reduce waste.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume